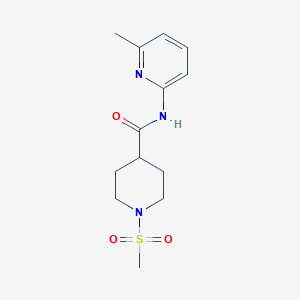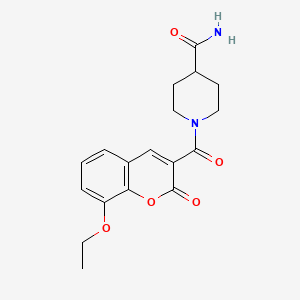
1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole” were not found, 3,4-Dimethoxybenzenesulfonyl chloride, a related compound, is commercially available . This compound could potentially be used as a starting material in the synthesis of “this compound”, but the exact synthetic route would depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. This compound has also been used in biochemical and physiological studies to study the mechanisms of action of a variety of compounds. In addition, this compound has been used in the synthesis of a variety of fluorescent labels, which are used in a variety of biological assays.
作用機序
The mechanism of action of 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole is not well understood. However, it is believed to act as a nucleophilic reagent in organic reactions, allowing for the formation of new bonds between molecules. Additionally, this compound has been shown to act as a catalyst in certain reactions, allowing for the formation of new compounds in a shorter amount of time.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been well studied. However, it is believed that this compound may have some effects on the metabolism of certain compounds. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for certain applications.
実験室実験の利点と制限
1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole has several advantages for lab experiments. It is relatively inexpensive, and it is easily available. Additionally, this compound is a stable compound, and it is not prone to decomposition or oxidation. However, this compound is not water-soluble, so it must be dissolved in an organic solvent prior to use. Additionally, this compound is a strong acid, and it can cause irritation to the skin and eyes, so it should be handled with care.
将来の方向性
The potential future directions for 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole are numerous. One potential application is the use of this compound in the synthesis of fluorescent labels for use in a variety of biological assays. Additionally, this compound could be used to study the mechanisms of action of a variety of compounds, as well as to study the biochemical and physiological effects of certain compounds. Additionally, this compound could be used in the synthesis of a variety of drugs, dyes, and other organic compounds. Finally, this compound could be used to study the antioxidant properties of certain compounds, as well as its potential use in the treatment of certain diseases.
合成法
1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole can be synthesized using a variety of methods. The most common method is the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1H-imidazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, this compound in high yields. Other methods of synthesis include the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1H-imidazole in the presence of an acid, such as hydrochloric acid, and the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1H-imidazole in the presence of a Lewis acid, such as aluminum chloride.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-16-10-4-3-9(7-11(10)17-2)18(14,15)13-6-5-12-8-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLZCIPHBRKKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417887.png)
![1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6417902.png)

![N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide](/img/structure/B6417915.png)



![4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6417943.png)
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417956.png)
![3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417963.png)
![3-[4-(benzyloxy)phenyl]-9-(2-methoxyethyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417966.png)
![8-{2-[(5-chloro-2-methylphenyl)amino]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417970.png)
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-fluorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6417973.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B6417978.png)
